molecular formula C9H5BrN2O3 B1292524 4-Bromo-3-formyl-1H-indazole-6-carboxylic acid CAS No. 885523-37-5

4-Bromo-3-formyl-1H-indazole-6-carboxylic acid

Cat. No. B1292524
CAS RN: 885523-37-5
M. Wt: 269.05 g/mol
InChI Key: IVFLTQPQOXRHQM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated heterocyclic compounds involves starting materials that are functionalized through various chemical reactions. For instance, the synthesis of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide involves the use of 5-bromoindazole-3-carboxylic acid methylester, which is arylated with 4-chloro-2-cyanopyridine and subsequently converted to diethylamide . Similarly, 5-(4-bromophenylamino)-2-methylsulfanylmethyl-2H-1,2,3-triazol-4-carboxylic acid ethyl ester is synthesized from p-bromoaniline . These methods could potentially be adapted for the synthesis of "4-Bromo-3-formyl-1H-indazole-6-carboxylic acid" by choosing appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structures of the synthesized compounds are characterized using various spectroscopic techniques such as FT-IR, NMR, and X-ray diffraction studies. For example, the crystal structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide is confirmed by single crystal X-ray diffraction, and the compound crystallizes in the triclinic system . The structure of 5-(4-bromophenylamino)-2-methylsulfanylmethyl-2H-1,2,3-triazol-4-carboxylic acid ethyl ester is also determined using X-ray crystallography . These techniques would be essential for the structural analysis of "this compound" to confirm its molecular geometry and conformation.

Chemical Reactions Analysis

The chemical reactivity of brominated heterocyclic compounds is influenced by the presence of bromine, which can participate in various chemical reactions. The papers do not provide specific reactions for "this compound," but they do discuss the reactivity of similar compounds. For instance, the presence of bromine in the compounds studied could facilitate further functionalization through nucleophilic substitution reactions or coupling reactions . These insights can be extrapolated to predict the chemical reactions that "this compound" might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated heterocyclic compounds are determined by their molecular structure. The papers provide data on the crystalline systems, space groups, and unit cell parameters of the synthesized compounds . These properties are crucial for understanding the material's behavior in solid-state and its potential applications. The hydrogen bonding patterns, such as C-H…N and C-H…O interactions, and π…π stacking interactions, are also discussed, which contribute to the stability of the crystal packing . These properties would be relevant for "this compound" and could be investigated using similar analytical techniques.

Scientific Research Applications

Synthesis and Characterization

  • Synthetic Methodologies : Researchers have developed methodologies for the synthesis of indazole derivatives, demonstrating the versatility of these compounds in organic synthesis. For example, Anuradha et al. (2014) discussed the synthesis and spectroscopic characterization of a related compound, showcasing its potential as a building block in the synthesis of complex molecules (Anuradha et al., 2014). Similarly, Bhattacharjee et al. (2021) described a metal-free chemodivergent functionalization of 2H-indazoles, highlighting the potential of using DMSO as a formylating agent, which could be related to the functionalization of 4-Bromo-3-formyl-1H-indazole-6-carboxylic acid (Bhattacharjee et al., 2021).

Applications in Material Science and Catalysis

  • Molecular Electronics and Materials : The synthesis of novel indazole derivatives can lead to materials with unique electronic properties. Valentine et al. (2012) explored the synthesis of triazatruxene molecules from indole derivatives, indicating a route toward materials suitable for molecular electronics (Valentine et al., 2012). This suggests that derivatives of this compound could similarly be explored for applications in materials science.

Safety and Hazards

The compound is considered hazardous. It may cause skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing suitable protective clothing and eye protection .

properties

IUPAC Name

4-bromo-3-formyl-2H-indazole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O3/c10-5-1-4(9(14)15)2-6-8(5)7(3-13)12-11-6/h1-3H,(H,11,12)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVFLTQPQOXRHQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C(NN=C21)C=O)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90646395
Record name 4-Bromo-3-formyl-2H-indazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

885523-37-5
Record name 4-Bromo-3-formyl-2H-indazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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